molecular formula C12H16O4S B8391540 4-(benzenesulfonyl)butyl acetate

4-(benzenesulfonyl)butyl acetate

Cat. No. B8391540
M. Wt: 256.32 g/mol
InChI Key: QCFPIXBKTSLDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084448B2

Procedure details

To a mixture of acetic acid 4-benzenesulfonylbutylester (6.5 g, 25.3 mmol) in MeOH (30 mL) at RT is added NaOH (1.5 g, 37.5 mmol) in water (5 mL). The mixture is stirred at RT for 1 h then the solvent is removed under reduced pressure. To the residue is added 1N HCl (40 mL) then the mixture is extracted with EtOAc. The organic phase is dried over MgSO4 and the solvent is removed under reduced pressure to afford the title compound as a yellow oil.
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH2:10][CH2:11][CH2:12][CH2:13][O:14]C(=O)C)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>CO.O>[C:1]1([S:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])(=[O:8])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCCOC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added 1N HCl (40 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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